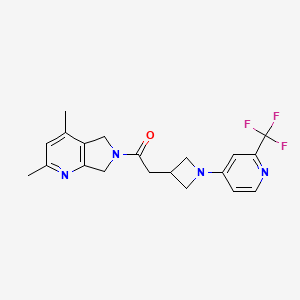
1,1-dimethylsilinane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-dimethylsilinane-3-carboxylic acid is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
1,1-dimethylsilinane-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of 1,1-dimethylsilinane-3-chloride in the presence of water or a suitable base. The reaction typically proceeds under mild conditions, yielding the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,1-dimethylsilinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding silicon-containing acids or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon-containing esters, while reduction can produce silicon-containing alcohols.
科学研究应用
1,1-dimethylsilinane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.
Biology: The compound’s unique properties make it a valuable tool in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research into silicon-based drugs and therapeutic agents often involves this compound as a starting material.
Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings.
作用机制
The mechanism of action of 1,1-dimethylsilinane-3-carboxylic acid involves its interaction with various molecular targets and pathways The silicon atom’s unique electronic properties allow it to participate in a range of chemical reactions, influencing the behavior of the compound in different environments
相似化合物的比较
Similar Compounds
Trimethylsilanol: Similar in structure but lacks the carboxylic acid group.
Dimethylsilanediol: Contains two hydroxyl groups instead of a carboxylic acid.
Methylsilanetriol: Features three hydroxyl groups and no carboxylic acid.
Uniqueness
1,1-dimethylsilinane-3-carboxylic acid is unique due to the presence of both silicon and a carboxylic acid group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
32134-50-2 |
|---|---|
分子式 |
C8H16O2Si |
分子量 |
172.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



